molecular formula C4H7Cl3 B098501 1,2,3-Trichlorobutane CAS No. 18338-40-4

1,2,3-Trichlorobutane

Cat. No. B098501
CAS RN: 18338-40-4
M. Wt: 161.45 g/mol
InChI Key: RMZZAEDPBSKZOM-UHFFFAOYSA-N
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Description

1,2,3-Trichlorobutane is a halogenated organic compound that belongs to the group of chlorobutanes. It is a colorless liquid that is used in various industrial processes. The compound is synthesized through a number of methods, including the chlorination of butane, and it has been the subject of scientific research due to its potential applications in various fields.

Mechanism Of Action

The exact mechanism of action of 1,2,3-Trichlorobutane is not well understood, but it is believed to act as a halogenated organic compound. It is thought to interact with various biological systems, including enzymes and proteins, to produce its effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1,2,3-Trichlorobutane are not well understood, but it is believed to have toxic effects on various biological systems. It has been shown to cause damage to the liver, kidneys, and other organs, and it may also have carcinogenic effects.

Advantages And Limitations For Lab Experiments

The advantages of using 1,2,3-Trichlorobutane in lab experiments include its ability to act as a solvent and its potential as a flame retardant and pesticide. However, its toxic effects and potential carcinogenicity make it a limited choice for use in laboratory experiments.

Future Directions

There are several future directions for research on 1,2,3-Trichlorobutane. One area of interest is the development of safer and more effective flame retardants and pesticides that do not have the toxic effects of 1,2,3-Trichlorobutane. Additionally, further research is needed to better understand the mechanism of action and biochemical and physiological effects of the compound, as well as its potential use in the synthesis of other organic compounds.

Synthesis Methods

The synthesis of 1,2,3-Trichlorobutane is typically carried out through the chlorination of butane. The reaction is initiated by the addition of chlorine gas to butane in the presence of a catalyst, such as iron or aluminum chloride. The reaction produces a mixture of chlorinated products, including 1,2,3-Trichlorobutane.

Scientific Research Applications

1,2,3-Trichlorobutane has been the subject of scientific research due to its potential applications in various fields. It has been studied for its use in the synthesis of other organic compounds, as well as its potential as a solvent in industrial processes. Additionally, the compound has been studied for its potential use as a flame retardant and as a pesticide.

properties

IUPAC Name

1,2,3-trichlorobutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7Cl3/c1-3(6)4(7)2-5/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMZZAEDPBSKZOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CCl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Cl3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30871280
Record name 1,2,3-Trichlorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30871280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.45 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3-Trichlorobutane

CAS RN

18338-40-4
Record name 1,2,3-Trichlorobutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18338-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butane, 1,2,3-trichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018338404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3-Trichlorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30871280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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